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Compound Name: 1,2-Dimethylcyclobutane

Cat. No.: B12666129 Get Quote

An In-Depth Technical Guide to the Physical Properties of 1,2-Dimethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core physical properties of 1,2-
dimethylcyclobutane, with a specific focus on the distinct characteristics of its cis and trans

stereoisomers. As a fundamental strained cyclic alkane, understanding the nuanced differences

in its stereoisomers is critical for applications in stereoselective synthesis, mechanistic studies,

and the development of novel molecular scaffolds.

Molecular Structure and Stereoisomerism
1,2-Dimethylcyclobutane is a cycloalkane with the chemical formula C₆H₁₂.[1] Its structure

consists of a four-membered carbon ring, which imparts significant ring strain, and two methyl

group substituents on adjacent carbon atoms. The spatial arrangement of these methyl groups

gives rise to two distinct stereoisomers: cis-1,2-dimethylcyclobutane and trans-1,2-
dimethylcyclobutane.[2]

cis-1,2-Dimethylcyclobutane: In this isomer, the two methyl groups are located on the

same face of the cyclobutane ring.[3] This arrangement results in a molecule that is achiral,

as it possesses a plane of symmetry.

trans-1,2-Dimethylcyclobutane: Here, the methyl groups are situated on opposite faces of

the ring.[4] This configuration lacks a plane of symmetry, rendering the molecule chiral. It

exists as a pair of enantiomers, (1R,2R) and (1S,2S).[5]
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The stereochemical differences between these isomers are the primary determinant of their

distinct physical and chemical properties.
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Caption: Chemical structures of cis- and trans-1,2-dimethylcyclobutane.

Conformational Analysis and Ring Strain
The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate

some of the torsional strain that would be present in a flat structure. This puckering results in

two distinct substituent positions: axial and equatorial-like. The interplay between the puckered

ring and the steric demands of the methyl groups governs the stability of the isomers.

In cis-1,2-dimethylcyclobutane, one methyl group must occupy an axial-like position while the

other is equatorial-like. This leads to steric strain between the two adjacent, eclipsing methyl

groups.

Conversely, the trans isomer can adopt a conformation where both methyl groups occupy

equatorial-like positions, minimizing steric interactions. This difference in steric strain is a key

reason why trans-1,2-dimethylcyclobutane is more stable than the cis isomer.[6] This greater

stability is reflected in its lower heat of formation.
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Conformational Energy Profile
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Caption: Relative stability of 1,2-dimethylcyclobutane isomers.

Tabulated Physical Properties
The differences in molecular symmetry, polarity, and intermolecular forces between the cis and

trans isomers lead to measurable variations in their physical properties. The cis isomer, having

a slightly higher net dipole moment, experiences stronger intermolecular dipole-dipole

interactions, resulting in a higher boiling point.

Physical Property
cis-1,2-
Dimethylcyclobutane

trans-1,2-
Dimethylcyclobutane

Molecular Formula C₆H₁₂ C₆H₁₂

Molar Mass ( g/mol ) 84.16[3] 84.16[4]

Boiling Point (°C) 68[7] 60[8]

Melting Point (°C) - -122.45[9]

Density (g/cm³) 0.736[7] 0.713[8]

Refractive Index 1.404[7] 1.395[8]

CAS Number 15679-01-3[3] 15679-02-4[4]
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Spectroscopic Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable

for distinguishing between the stereoisomers of 1,2-dimethylcyclobutane.

¹H NMR Spectroscopy: The chemical environment of the protons in each isomer is unique.

In the trans isomer, due to its C₂ symmetry, there are three distinct sets of proton signals.

The cis isomer, with its plane of symmetry, also exhibits a limited number of signals, but

the chemical shifts and coupling constants will differ significantly from the trans isomer due

to the different spatial relationships between protons. The diastereotopic nature of the

methylene protons on the ring can lead to more complex splitting patterns.[10]

¹³C NMR Spectroscopy: The number of unique carbon signals provides a clear indication of

the molecule's symmetry.

For trans-1,2-dimethylcyclobutane, one would expect to see three distinct signals: one

for the two equivalent methyl carbons, one for the two equivalent methine carbons (C1

and C2), and one for the two equivalent methylene carbons (C3 and C4).

The cis isomer will also show three signals due to its symmetry plane. However, the

chemical shifts will differ from the trans isomer, particularly for the carbons bearing the

methyl groups, due to steric compression effects.

Experimental Protocol: Isomer Separation by
Preparative Gas Chromatography
The ~8°C difference in boiling points allows for the effective separation of a mixture of cis- and

trans-1,2-dimethylcyclobutane using preparative gas chromatography (GC).

Objective: To separate a mixture of 1,2-dimethylcyclobutane stereoisomers and collect each

fraction with >99% purity.

Methodology:

System Preparation:
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Instrument: A preparative gas chromatograph equipped with a thermal conductivity

detector (TCD) and a fraction collector.

Column Selection: A non-polar column, such as one with a dimethylpolysiloxane stationary

phase (e.g., DB-1 or equivalent), is chosen. Separation will be based primarily on the

boiling points of the isomers. A longer column (e.g., 30-60 m) with a thick film (e.g., >1 µm)

will enhance resolution and loading capacity.

Carrier Gas: Helium or hydrogen at a high, optimized flow rate.

Method Development (Analytical Scale):

Inject a small amount of the isomer mixture onto an analytical GC with the same stationary

phase to determine the retention times and optimize the temperature program.

A typical starting temperature program would be:

Initial temperature: 40°C, hold for 2 minutes.

Ramp: Increase at 5°C/min to 100°C.

The lower-boiling trans isomer will elute first, followed by the cis isomer.

Preparative Separation:

Injection: Inject a larger volume (e.g., 10-100 µL) of the mixture into the preparative GC

using the optimized temperature program.

Fraction Collection: Set the fraction collector timing based on the retention times

determined in the analytical run. The collector will automatically open and close valves to

direct the column effluent to different collection traps as each isomer elutes. Traps are

typically cooled with liquid nitrogen to efficiently condense the compounds.

Purity Verification (Self-Validation):

Re-inject a small aliquot from each collected fraction into the analytical GC.
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Analyze the resulting chromatograms to confirm the purity of each isomer. The peak area

percentage should be >99% for the target isomer in each fraction.

Further confirmation of identity can be achieved by acquiring NMR spectra for each

fraction and comparing them to literature data.

Isomer Separation & Verification Workflow
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Caption: Workflow for separation and validation of 1,2-dimethylcyclobutane isomers.

Conclusion
The stereoisomers of 1,2-dimethylcyclobutane, despite sharing the same chemical formula

and connectivity, exhibit distinct physical properties rooted in their three-dimensional structures.

The trans isomer is the more stable conformation due to reduced steric strain, resulting in a

lower boiling point, density, and refractive index compared to the cis isomer. These differences

are critical for their identification, separation, and application in various fields of chemical

research and development. A thorough understanding of these structure-property relationships

is essential for any scientist working with these or analogous strained ring systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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